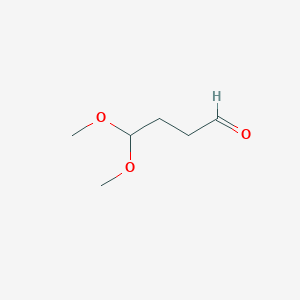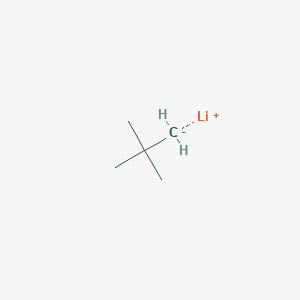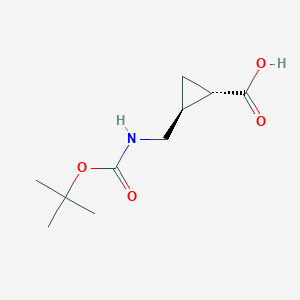
Phthiobuzone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phthiobuzone can be synthesized through various methods. One common synthetic route involves the reaction of 3-phthalimido-2-oxo-n-butyraldehyde with thiosemicarbazide under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60°C. Industrial production methods may involve solvent evaporation techniques and refluxing with acetone at temperatures between 50-60°C .
Analyse Des Réactions Chimiques
Phthiobuzone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution with reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Phthiobuzone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its antiviral properties, particularly against herpes and trachoma.
Medicine: Clinical trials have explored its potential as an antiviral drug.
Industry: This compound is used in the formulation of certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phthiobuzone involves its interaction with molecular targets such as viral enzymes. It inhibits the replication of viruses by binding to specific sites on these enzymes, thereby preventing the synthesis of viral DNA . The pathways involved include the inhibition of viral DNA polymerase and the disruption of viral protein synthesis.
Comparaison Avec Des Composés Similaires
Phthiobuzone can be compared with other thiosemicarbazone derivatives, such as:
Thiosemicarbazide: A precursor in the synthesis of this compound.
Phenylbutazone: Another thiosemicarbazone derivative with anti-inflammatory properties.
Methisazone: Known for its antiviral activity against smallpox.
This compound is unique due to its specific combination of 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones, which gives it distinct antiviral properties .
Propriétés
Numéro CAS |
79512-50-8 |
|---|---|
Formule moléculaire |
C14H15N7O2S2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10+ |
Clé InChI |
OPXFZJLGAZHBMA-BUOGMGTNSA-N |
SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES isomérique |
CC(/C(=N/NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
70386-40-2 |
Synonymes |
2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)


![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)









